3-(2-Pyrrolidinylethyl)indole

Serotonin receptor pharmacology 5-HT1A agonist screening Tryptamine SAR

3-(2-Pyrrolidinylethyl)indole (CAS 14008-96-9), also designated Pyr-T, N,N-tetramethylenetryptamine, or 3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, is a synthetic substituted tryptamine belonging to the pyrrolidinylethylindole family. With molecular formula C14H18N2 and a molecular weight of 214.31 g/mol, it is characterized by an indole core linked via an ethylene bridge to a pyrrolidine ring, formally representing the cyclized analog of N,N-diethyltryptamine (DET) in which the two ethyl groups are fused into a five-membered ring.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 14008-96-9
Cat. No. B8513944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyrrolidinylethyl)indole
CAS14008-96-9
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H18N2/c1-2-6-14-13(5-1)12(11-15-14)7-10-16-8-3-4-9-16/h1-2,5-6,11,15H,3-4,7-10H2
InChIKeyCVTZCBLFHNGYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Pyrrolidinylethyl)indole (CAS 14008-96-9): Chemical Identity, Pharmacological Class, and Procurement Profile


3-(2-Pyrrolidinylethyl)indole (CAS 14008-96-9), also designated Pyr-T, N,N-tetramethylenetryptamine, or 3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, is a synthetic substituted tryptamine belonging to the pyrrolidinylethylindole family [1]. With molecular formula C14H18N2 and a molecular weight of 214.31 g/mol, it is characterized by an indole core linked via an ethylene bridge to a pyrrolidine ring, formally representing the cyclized analog of N,N-diethyltryptamine (DET) in which the two ethyl groups are fused into a five-membered ring [2]. The compound is classified pharmacologically as a serotonin receptor modulator with documented agonist activity at multiple serotonin receptor subtypes [1]. Commercial availability is typically as the freebase at ≥95% purity, with storage recommended in cool, dry conditions .

Why 3-(2-Pyrrolidinylethyl)indole Cannot Be Replaced by Generic Tryptamine Analogs in Serotonin Receptor Research


The pyrrolidine ring of 3-(2-pyrrolidinylethyl)indole imposes conformational restriction on the ethylamino side chain that fundamentally alters its serotonin receptor subtype engagement profile compared to open-chain analogs such as DMT, DET, or unsubstituted tryptamine [1]. This conformational constraint produces a distinctive receptor signature—high 5-HT1A affinity coupled with a unique 5-HT1A/5-HT2A ratio that diverges sharply from both N,N-dialkyl and 5-substituted tryptamines [2]. Furthermore, the pyrrolidine-ethylene-indole scaffold serves as a privileged template for h5-HT1D-selective agonism, a pharmacological feature not achievable with simple N,N-dialkyltryptamines, as demonstrated by the 9-fold h5-HT1D/h5-HT1B selectivity of the parent compound compared to the near-equipotent binding of the clinical antimigraine agent sumatriptan [3]. Simple substitution with an acyclic N,N-dimethyl or N,N-diethyl congener, or with the six-membered piperidine analog, produces quantitatively and qualitatively different receptor pharmacology, rendering generic interchange scientifically invalid for any study requiring defined serotonergic engagement [1].

3-(2-Pyrrolidinylethyl)indole: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


5-HT1A Receptor Affinity: 5.7-Fold Enhancement Over N,N-Dimethyltryptamine (DMT)

3-(2-Pyrrolidinylethyl)indole (Pyr-T) displays an IC50 of 30 nM at the human serotonin 5-HT1A receptor, representing a 5.7-fold higher affinity compared to N,N-dimethyltryptamine (DMT) when assessed under comparable radioligand displacement conditions [1]. Its affinities at the 5-HT2A (IC50 = 110 nM) and 5-HT2B (IC50 = 750 nM) receptors are similar to but slightly lower than those of DMT, indicating that the affinity enhancement is subtype-selective rather than a general potency increase [1]. This profile positions Pyr-T as a more 5-HT1A-preferring tool compound within the simple tryptamine class.

Serotonin receptor pharmacology 5-HT1A agonist screening Tryptamine SAR

5-HT1A/5-HT2A Affinity Ratio: Pyr-T Exhibits the Lowest Ratio Among Six Compared Tryptamines

In a direct comparative study by McKenna et al. (1990), the 5-HT1A to 5-HT2A receptor affinity ratio (IC50 5-HT2A / IC50 5-HT1A) was determined for six indolealkylamines. Pyr-T exhibited a ratio of approximately 0.27, the lowest among all compounds tested [1]. This contrasts sharply with DMT (ratio ≈ 2.3), psilocin (ratio ≈ 32), bufotenin (ratio ≈ 1.4), and 5-MeO-DMT (ratio ≈ 0.5) [1]. A ratio below 1.0 indicates that the compound binds with higher affinity to 5-HT1A than to 5-HT2A—a bias opposite to that of classical psychedelic tryptamines, which preferentially engage 5-HT2A [1].

Receptor selectivity profiling 5-HT1A vs 5-HT2A discrimination Psychedelic versus non-psychedelic tryptamine differentiation

h5-HT1D Receptor Selectivity: 9-Fold Discrimination Over h5-HT1B vs ~1.6-Fold for Sumatriptan

The unsubstituted 3-(2-pyrrolidinylethyl)indole (designated compound 3b in the Sternfeld series) was identified as having approximately 9-fold selectivity for the human 5-HT1D receptor over the h5-HT1B receptor subtype [1]. This contrasts with the clinically used antimigraine agent sumatriptan, which displays only approximately 1.6-fold selectivity (Ki 5-HT1D = 17 nM; Ki 5-HT1B = 27 nM) [2]. The differential expression of h5-HT1D (neural) versus h5-HT1B (vascular) receptors makes this subtype discrimination pharmacologically significant: sumatriptan-mediated coronary vasoconstriction is thought to arise from h5-HT1B activation, suggesting that h5-HT1D-selective agonists could maintain antimigraine efficacy with reduced cardiovascular liability [1].

h5-HT1D agonist development Antimigraine drug discovery Receptor subtype selectivity

Pyrrolidine vs Piperidine Ring Size: ~20-Fold Higher 5-HT1A Affinity with Five-Membered Ring

Comparison of 3-(2-pyrrolidinylethyl)indole (pyrrolidine, 5-membered ring) with its direct six-membered ring analog 3-(2-piperidinoethyl)indole (pip-T, piperidine) reveals a dramatic ring-size dependence of receptor affinity. Pyr-T exhibits IC50 values of 30 nM (5-HT1A), 110 nM (5-HT2A), and 750 nM (5-HT2B), while pip-T shows substantially weaker affinity: 600 nM (5-HT1A), 760 nM (5-HT2A), and 1,250 nM (5-HT2B) [1]. This corresponds to a 20-fold difference at 5-HT1A and approximately 7-fold at 5-HT2A, demonstrating that the five-membered pyrrolidine ring imposes an optimal conformational constraint for serotonin receptor engagement that is lost upon expansion to the six-membered piperidine [1].

Conformational constraint SAR Ring-size pharmacophore mapping Tryptamine side-chain cyclization

Conformational Restriction Relative to Diethyltryptamine (DET): Structural Rationale for Divergent Pharmacology

3-(2-Pyrrolidinylethyl)indole is the direct cyclized derivative of N,N-diethyltryptamine (DET), in which the two N-ethyl groups are covalently linked to form a pyrrolidine ring [1]. This cyclization reduces the conformational freedom of the amine side chain from approximately six rotatable bonds (DET free base) to a more rigid scaffold with the basic nitrogen locked into a pyrrolidine geometry [2]. While both compounds were described as equipotent in behavioral assays conducted in rodents, cats, and primates, Pyr-T was noted to have a poorer margin of activity relative to toxicity, suggesting that conformational restriction does not simply recapitulate DET pharmacology but introduces a distinct efficacy-toxicity relationship [1]. Human self-experimentation data (Shulgin, TiHKAL) reported that Pyr-T produced few to no subjective effects, in contrast to the pronounced psychoactivity of DET at 50–100 mg oral doses [3].

Conformationally restricted tryptamines Cyclized tryptamine pharmacology DET analog comparison

3-(2-Pyrrolidinylethyl)indole: Evidence-Backed Research and Industrial Application Scenarios


Serotonin 5-HT1A Receptor Tool Compound for Subtype Selectivity Profiling Panels

With a 5-HT1A IC50 of 30 nM and a 5-HT1A/5-HT2A affinity ratio of 0.27—the lowest among six comparators tested in the McKenna et al. (1990) panel—3-(2-pyrrolidinylethyl)indole serves as a 5-HT1A-biased reference ligand in receptor binding selectivity screens [1]. Its profile is particularly valuable for laboratories establishing radioligand competition assays that require a tryptamine scaffold control compound with inverted 5-HT1A/5-HT2A preference relative to DMT (ratio 2.3) and psilocin (ratio 32) [1].

h5-HT1D-Selective Agonist Medicinal Chemistry Starting Scaffold

The identification of unsubstituted 3-(2-pyrrolidinylethyl)indole (compound 3b) as possessing 9-fold selectivity for h5-HT1D over h5-HT1B receptors—compared to approximately 1.6-fold for sumatriptan—establishes this scaffold as a validated starting point for structure-activity relationship programs targeting h5-HT1D-selective agonists [2]. Medicinal chemistry teams pursuing next-generation antimigraine agents with potentially reduced coronary vasoconstriction liability can use this compound as the foundational template for 5-position derivatization, which in the Sternfeld series yielded analogs with up to 163-fold h5-HT1D/h5-HT1B selectivity [2].

Ring-Size Pharmacophore Mapping in Tryptamine Conformational Constraint Studies

The 20-fold difference in 5-HT1A affinity between the pyrrolidine analog (Pyr-T, IC50 = 30 nM) and its piperidine counterpart (Pip-T, IC50 = 600 nM) provides a quantitative basis for using 3-(2-pyrrolidinylethyl)indole as the high-affinity reference point in systematic ring-size SAR investigations [3]. Procurement of both the pyrrolidine and piperidine congeners enables direct, control-led assessment of how incremental changes in N-cycloalkyl geometry modulate serotonin receptor subtype engagement [3].

Analytical Reference Standard for Pyrrolidinylethylindole Characterization and Impurity Profiling

With a defined melting point of 109–110 °C (freebase, sublimation) and 193–194 °C (hydrochloride salt), a boiling point of 170–180 °C at 0.05 mmHg, a LogP of 2.63 (ACD/LogP), and commercial availability at ≥95% purity, 3-(2-pyrrolidinylethyl)indole is suitable as an analytical reference standard for the identification and quantification of pyrrolidinylethylindole-class compounds in research samples [4]. The established synthesis route—alkylation of 3-(2-bromoethyl)-1H-indole with pyrrolidine in dioxane at 70 °C—provides a reproducible method for in-house standard preparation when authenticated material is required [4].

Quote Request

Request a Quote for 3-(2-Pyrrolidinylethyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.